N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Sulfonylation: The pyrrolidine-1-sulfonyl group is introduced by reacting the oxadiazole intermediate with sulfonyl chlorides under basic conditions.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxadiazole ring or desulfonated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmaceuticals: The compound is studied for its potential use in drug formulations due to its bioactive properties.
Material Science: It is explored for its use in the development of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Pathways Involved: It can influence pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-1-sulfonyl)benzamide
- N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide
Uniqueness
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide stands out due to its specific structural features, such as the pyrrolidine-1-sulfonyl group, which may confer unique biological activities and chemical reactivity compared to its analogs.
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features an oxadiazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine sulfonamide moiety is also notable for its potential interactions with various biological targets.
- Molecular Formula : C17H20N4O4S
- Molecular Weight : 372.43 g/mol
- CAS Number : Not specified in the search results but can be derived from the chemical structure.
Target Interactions
Compounds with oxadiazole structures have been reported to interact with several biological targets, including:
- Enzymes : Inhibition of specific enzymes related to cancer proliferation.
- Receptors : Modulation of receptor activity that can affect signaling pathways involved in cell growth and apoptosis.
Biochemical Pathways
The compound may influence various biochemical pathways such as:
- Apoptosis Induction : By activating intrinsic pathways leading to programmed cell death.
- Cell Cycle Regulation : Potentially interfering with cell cycle checkpoints, thus inhibiting cancer cell proliferation.
Anticancer Properties
Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : In vitro evaluations have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7), leukemia (CEM), and melanoma (SK-MEL-2) cells. The IC50 values for these compounds are often in the micromolar range, indicating potent activity against these cell lines .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5a | MCF-7 | 0.65 | Apoptosis induction |
5b | U-937 | 2.41 | Cell cycle arrest |
16a | SK-MEL-2 | <0.1 | Selective inhibition |
Antimicrobial Activity
The oxadiazole ring has also been associated with antimicrobial properties. Compounds within this class have shown effectiveness against various bacterial strains and fungi through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways essential for microbial growth .
Anti-inflammatory Effects
Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . This property could make them suitable candidates for treating inflammatory diseases.
Study 1: Anticancer Efficacy
In a study published by MDPI, several oxadiazole derivatives were tested against various cancer cell lines. The results indicated that compounds similar to this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin . Flow cytometry analyses confirmed that these compounds induced apoptosis in a dose-dependent manner.
Study 2: Enzyme Inhibition
Another study focused on the inhibition of carbonic anhydrases (CAs), where specific oxadiazole derivatives showed selective inhibition at nanomolar concentrations against cancer-related isoforms (hCA IX and XII). This suggests potential applications in cancer therapy by targeting tumor microenvironments .
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-29-17-10-7-15(13-18(17)30-2)20-23-24-21(31-20)22-19(26)14-5-8-16(9-6-14)32(27,28)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEONZFPANKTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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